2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide
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Overview
Description
2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide typically involves multiple steps, starting with the preparation of the thiadiazole ring One common method involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring
Cyclization: The initial step involves the cyclization of a precursor such as thiosemicarbazide with a chlorophenyl-substituted carboxylic acid under acidic conditions to form the thiadiazole ring.
Substitution: The thiadiazole ring is then subjected to nucleophilic substitution reactions to introduce the chlorophenyl groups. This step often requires the use of chlorinating agents and appropriate solvents.
Acetamide Formation: The final step involves the reaction of the substituted thiadiazole with an acetamide derivative to form the target compound. This step may require the use of coupling agents and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can occur at the chlorophenyl groups, leading to the formation of corresponding aniline derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl groups. Reagents such as sodium methoxide or potassium tert-butoxide are commonly employed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are performed in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include oxidized thiadiazole derivatives, reduced aniline derivatives, and various substituted thiadiazole compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer activities.
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its bioactive effects.
Molecular Targets: The compound targets enzymes involved in key metabolic pathways, such as those responsible for DNA replication and protein synthesis. By inhibiting these enzymes, the compound can effectively halt the growth and proliferation of cells.
Pathways Involved: The compound interferes with signaling pathways that regulate cell cycle progression and apoptosis. This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells.
Comparison with Similar Compounds
2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[(2-chlorophenyl)methyl]acetamide can be compared with other thiadiazole derivatives and chlorophenyl-containing compounds to highlight its uniqueness.
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Similar Compounds
- This compound
- This compound
- This compound
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Uniqueness: : The presence of both the thiadiazole ring and the chlorophenyl groups in the same molecule imparts unique chemical and biological properties to the compound. This combination allows for a diverse range of reactions and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3OS2/c18-13-7-3-1-5-11(13)9-20-15(23)10-24-17-21-16(22-25-17)12-6-2-4-8-14(12)19/h1-8H,9-10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTKEKFODYSAGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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